S6 Kinase Substrate Peptide 32

Kinase Assay Development Enzyme Kinetics S6K1 Activity

Short peptide substrates introduce variability and compromise S6K activity quantitation. S6 Kinase Substrate Peptide 32 (MW: 3630.1 g/mol) preserves native enzyme-substrate interactions for accurate kinetic profiling and isoform discrimination. • Defined Km (4-5 μM) for standardized HTS assay QC • Label-free; compatible with ADP-Glo™ for reliable IC50 determination • Validated for recombinant enzyme and IP-kinase assays Bulk quantities with batch-specific analytical documentation available.

Molecular Formula C149H270N56O49
Molecular Weight 3630.1
Cat. No. B1573875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6 Kinase Substrate Peptide 32
Molecular FormulaC149H270N56O49
Molecular Weight3630.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S6 Kinase Substrate Peptide 32: Product Overview


S6 Kinase Substrate Peptide 32 is a synthetic 32-amino acid peptide (MW: 3630.1 g/mol) derived from the C-terminal region of ribosomal protein S6, designed to serve as a specific substrate for ribosomal S6 kinases (RSK/S6K), including both S6K1 and S6K2 isoforms . It is a primary tool for in vitro kinase activity assays, facilitating the study of the mTOR/S6K signaling pathway, a critical regulator of cell growth, proliferation, and metabolism [1][2].

S6 Kinase Substrate Peptide 32 vs. Generic Substrates


Substituting S6 Kinase Substrate Peptide 32 with shorter peptide substrates (e.g., 8-11 amino acid sequences like RRLSSLRA or RRRLSSLRA) or generic S6K substrates introduces significant assay variability and compromises the quantitative accuracy of S6K activity measurements [1]. The 32-mer peptide's extended sequence more faithfully recapitulates the native protein substrate context, which is critical for accurate kinetic parameter determination (Km, kcat) and for maintaining isoform selectivity between S6K1 and S6K2, whose distinct biological functions are masked when using minimal consensus sequences [2][3]. Furthermore, the use of non-standardized substrates leads to irreproducible results across different laboratories and assay platforms, hindering the reliable comparison of inhibitor potency data in drug discovery programs [4].

S6 Kinase Substrate Peptide 32: Performance Evidence


Enhanced Affinity vs. Short Peptide Substrates

S6 Kinase Substrate Peptide 32 exhibits a Michaelis constant (Km) of 4-5 μM for fully activated S6K1, indicating a 3- to 4-fold higher affinity compared to a shorter decapeptide substrate S6(231-240), which has a reported apparent Km of 15 μM for S6K activity [1][2]. This superior affinity directly translates to higher assay sensitivity and a broader dynamic range for quantifying S6K activity in vitro.

Kinase Assay Development Enzyme Kinetics S6K1 Activity

Comparable S6K1 and S6K2 Catalytic Efficiency

S6 Kinase Substrate Peptide 32 serves as an efficient substrate for both major isoforms of ribosomal S6 kinase, S6K1 and S6K2, exhibiting comparable catalytic efficiencies towards the peptide . This is in contrast to some shorter peptide substrates that may show preferential phosphorylation by one isoform over the other due to subtle differences in the kinase domain structure and substrate recognition determinants [1]. The high degree of sequence identity between the kinase domains of S6K1 and S6K2 (83%) underscores the utility of the 32-mer peptide for pan-S6K activity measurements [2].

Kinase Selectivity Profiling S6K2 Research Pan-Kinase Inhibitors

Label-Free Detection vs. Biotinylated Substrates

While biotinylated S6 substrate peptides, such as the Biotin-S6 substrate peptide with a reported Km of 0.9 μM for S6K, offer high affinity and are useful in TR-FRET or ELISA-based assays, S6 Kinase Substrate Peptide 32 is an unmodified peptide [1]. This label-free nature eliminates the potential for steric hindrance from the biotin tag interfering with kinase-substrate interactions, which can be critical for accurate kinetic characterization, especially with small molecule inhibitors [2]. Furthermore, label-free detection using ADP-Glo™ or other luminescent/fluorescent assays provides greater flexibility in assay design and reduces the cost and complexity associated with labeled reagents in large-scale screening campaigns.

Label-Free Detection High-Throughput Screening (HTS) Assay Miniaturization

S6 Kinase Substrate Peptide 32: Applications


Pan-S6K Inhibitor High-Throughput Screening

In large-scale HTS campaigns aimed at identifying novel small molecule inhibitors of the mTOR/S6K pathway for cancer therapy, S6 Kinase Substrate Peptide 32 is the preferred substrate due to its robust activity with both S6K1 and S6K2 isoforms [1]. Its label-free nature facilitates the use of economical and versatile detection methods like ADP-Glo™, enabling the reliable determination of IC50 values across thousands of compounds without the risk of biotin-interference artifacts [2]. The established Km of 4-5 μM provides a well-defined benchmark for assay optimization and quality control, ensuring reproducible and comparable screening data [3].

S6K1/S6K2 Kinetic and Inhibitor Mechanism Studies

For academic and industrial laboratories conducting detailed enzymology studies, S6 Kinase Substrate Peptide 32 provides a more physiologically relevant substrate context compared to minimal consensus peptides [1]. This is critical for accurately determining kinetic parameters (Km, kcat) and for elucidating the mechanism of action (e.g., competitive, uncompetitive, non-competitive) of lead inhibitor compounds using steady-state and pre-steady-state kinetic analyses [2]. The extended sequence of the 32-mer peptide ensures that all potential enzyme-substrate interactions are preserved, leading to more accurate and biologically meaningful kinetic data.

S6K Activity in Cell Lysates and Immunoprecipitates

In basic research settings where the goal is to measure endogenous S6K activity from cell or tissue lysates following various stimuli (e.g., growth factors, nutrients, or drug treatments), S6 Kinase Substrate Peptide 32 offers a specific and sensitive readout [1]. Its use in immunoprecipitation-kinase assays (IP-kinase assays) allows for the selective measurement of S6K1 or S6K2 activity after isoform-specific immunoprecipitation, providing valuable insights into the differential regulation of these kinases in physiological and pathological contexts [2]. The peptide's high affinity (Km = 4-5 μM) ensures that the assay is sensitive enough to detect subtle changes in kinase activity from limited biological material [3].

Target Engagement Validation for S6K Chemical Probes

During the development and validation of chemical probes for S6K1 and S6K2, it is essential to demonstrate on-target engagement and selectivity within the cellular context [1]. S6 Kinase Substrate Peptide 32 is used in cell-free kinase assays to benchmark the potency of these probes against recombinant S6K enzymes [2]. The data generated using this substrate can then be compared with cellular target engagement assays (e.g., CETSA, NanoBRET) to confirm that the probe's cellular activity is a direct consequence of S6K inhibition. The consistency of the 32-mer substrate in providing reliable Km and IC50 values across different laboratories supports the generation of robust and comparable probe validation data [3].

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